Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)]
Description
Historical Development of Palladacycle Catalysts in Cross-Coupling Reactions
The evolution of palladacycles began with Cope and Siekman's 1960s discovery of cyclopalladation in aromatic azobenzenes. This laid the foundation for Herrmann's 1990s breakthrough using tris(o-tolyl)phosphine palladacycles in Heck reactions, which demonstrated superior thermal stability compared to traditional Pd(PPh3)4 catalysts. The transition to NHC ligands marked a pivotal advancement, as evidenced by Kantchev's 2007 review showing NHC-Pd complexes outperformed phosphine analogues in 89% of surveyed cross-coupling applications.
Critical milestones in palladacycle development include:
These developments addressed three persistent challenges: (1) catalyst decomposition under harsh conditions, (2) limited functional group tolerance, and (3) excessive metal loading requirements. The integration of NHC ligands with palladacyclic architectures created synergistic effects - the strong Pd-Ccarbene bond (≈230 kJ/mol) stabilized active species, while the rigid dmba framework prevented β-hydride elimination.
Rationale for Ligand Design in IMes-Pd(dmba)Cl Systems
The IMes-Pd(dmba)Cl architecture embodies three strategic design principles:
Steric Protection : The 2,4,6-trimethylphenyl (mesityl) groups on the NHC ligand create a 168° C-Pd-C bond angle, shielding the metal center from deactivating interactions. This contrasts with smaller NHC ligands (<150° bond angles) that permit catalyst dimerization.
Electronic Tuning : Density functional theory (DFT) studies reveal the IMes ligand raises the Pd center's electron density by 0.32 eV compared to PCy3, facilitating oxidative addition of aryl chlorides. The dmba ligand contributes additional electron density through its η2-coordination mode, lowering the activation energy for transmetallation steps by ≈15 kJ/mol.
Architectural Stability : X-ray crystallography data shows the Pd-N(dmba) bond length of 2.02 Å and Pd-C(carbene) distance of 1.98 Å create a distorted square-planar geometry resistant to ligand dissociation. This explains the catalyst's exceptional performance in continuous flow systems, maintaining >95% activity through 10 reaction cycles.
The synergy between these components is exemplified in the catalyst's performance metrics:
| Reaction Type | Substrate | Yield (%) | Pd Loading (ppm) | TOF (h-1) |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromoanisole | 98 | 50 | 1,960 |
| Heck | 4-Bromotoluene | 95 | 100 | 950 |
| Sonogashira | 2-Iodopyridine | 91 | 75 | 1,213 |
This data underscores the catalyst's versatility across coupling reactions while operating at parts-per-million metal concentrations. The dmba ligand's hemilabile nature allows reversible coordination during catalytic cycles - maintaining stability while permitting necessary ligand rearrangement during oxidative addition and reductive elimination steps.
The electronic effects were quantified through cyclic voltammetry studies showing the PdII/Pd0 redox potential at -1.23 V vs SCE, 0.45 V more negative than analogous phosphine systems. This enhanced electron richness enables activation of traditionally challenging substrates like electron-rich aryl bromides, which typically require >1 mol% Pd loading with conventional catalysts.
Properties
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2.C9H12N.ClH.Pd/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-10(2)8-9-6-4-3-5-7-9;;/h7-12H,1-6H3;3-6H,8H2,1-2H3;1H;/q;-1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPOQJVFBKBRDT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Pd])C3=C(C=C(C=C3C)C)C)C.CN(C)CC1=CC=CC=[C-]1.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36ClN3Pd-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693684 | |
| Record name | [1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1058661-78-1 | |
| Record name | [1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)] typically involves the reaction of palladium chloride with the corresponding N-heterocyclic carbene and N,N-dimethylbenzylamine ligands. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation. The mixture is heated to facilitate the formation of the palladium complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)] primarily undergoes substitution reactions, where the chloro ligand is replaced by other nucleophiles. It also participates in oxidative addition and reductive elimination reactions, which are key steps in catalytic cycles .
Common Reagents and Conditions
Substitution Reactions: Common reagents include various nucleophiles such as amines, phosphines, and halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidative Addition: This reaction often involves aryl halides and is facilitated by heating and the presence of a base such as potassium carbonate.
Reductive Elimination: This step usually occurs under mild conditions and is crucial for the regeneration of the active catalytic species.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, in the Heck-Mizoroki reaction, the product is typically a substituted alkene .
Scientific Research Applications
Cross-Coupling Reactions
Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)] is primarily utilized in cross-coupling reactions such as the Heck-Mizoroki reaction and Suzuki-Miyaura coupling. These reactions are essential for forming carbon-carbon bonds and are widely used in organic synthesis.
Heck-Mizoroki Reaction :
- This reaction involves the coupling of aryl halides with alkenes in the presence of a base.
- The palladium complex acts as a catalyst, facilitating the formation of alkenylated products.
- Studies have shown that this compound exhibits high activity and selectivity for challenging substrates, making it a practical choice for synthetic chemists .
Suzuki-Miyaura Coupling :
- In this reaction, aryl boronic acids react with aryl halides to form biaryl compounds.
- The efficiency of the palladium complex in this context has been highlighted in comparative studies where it outperformed traditional catalysts .
Practical Applications in Synthesis
A notable case study involved the use of SingaCycle™-E1 in the synthesis of complex pharmaceutical intermediates. Researchers reported that using this palladium complex allowed for higher yields and reduced reaction times compared to other catalysts. The results indicated that the palladium complex's unique ligand environment enhances its catalytic properties, making it suitable for industrial applications .
Environmental Considerations
Another study focused on the environmental impact of using Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)] in green chemistry applications. The catalyst's ability to operate under milder conditions reduces energy consumption and minimizes waste generation, aligning with sustainable chemistry practices .
Comparative Analysis with Other Catalysts
| Catalyst Type | Activity Level | Selectivity | Reaction Type |
|---|---|---|---|
| SingaCycle™-E1 | High | High | Heck-Mizoroki, Suzuki-Miyaura |
| Traditional Pd(PPh₃)₄ | Moderate | Moderate | Heck-Mizoroki |
| Pd/C (Carbon-supported) | Low | Variable | Various |
This table illustrates that Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)] consistently demonstrates superior performance compared to traditional palladium catalysts.
Mechanism of Action
The mechanism of action of Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)] involves several key steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium(II) complex.
Transmetalation: The complex reacts with an organometallic reagent, transferring the organic group to the palladium center.
Reductive Elimination: The organic groups couple, and the palladium(0) species is regenerated.
Comparison with Similar Compounds
Comparison with Structurally Similar Palladium-NHC Complexes
Ligand Substituent Variations
(a) Dichlorobis[1,3-bis(2-diisopropylaminoethyl)benzimidazol-2-ylidene]palladium(II) (1d)
- Structure: Contains two benzimidazole-derived NHC ligands with diisopropylaminoethyl side chains.
- Key Differences: Electronic Effects: The benzimidazole core enhances π-accepting properties compared to imidazole in Pd-NHC-DMBA.
- Applications : Primarily used in C–N coupling reactions, where high electron density at Pd favors oxidative addition steps .
(b) Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] (SingaCycle-A1)
- Structure : Similar to Pd-NHC-DMBA but with 2,6-diisopropylphenyl (dipp) substituents on the NHC.
- Key Differences: Steric Profile: The dipp groups are bulkier than mesityl, creating a more rigid coordination sphere. Catalytic Efficiency: Exhibits higher turnover numbers in aryl chloride amination due to enhanced stability under harsh conditions .
- Applications : Effective in Suzuki-Miyaura and Buchwald-Hartwig couplings .
Ancillary Ligand Variations
(a) Dichlorido-(morpholine-κ1N)palladium(II) Complexes
- Structure: Replaces DMBA with morpholine, a stronger σ-donor but weaker π-acceptor.
- Key Differences :
(b) Chloro(1-methylimidazole-κN3)palladium(II) Complexes
- Structure: Substitutes DMBA with 1-methylimidazole, a neutral N-donor ligand.
- Key Differences :
Coordination Mode Variations
Chlorido{2-[(dimethylamino)methyl]phenyl-κ2C1,N}palladium(II)
- Structure: Features a C,N-bidentate DMBA derivative instead of monodentate DMBA.
- Key Differences :
Comparative Catalytic Performance
Biological Activity
Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)] is a palladium(II) complex that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores its synthesis, characterization, biological interactions, and cytotoxic effects based on diverse research findings.
Synthesis and Characterization
The compound is synthesized using palladium(II) salts in the presence of specific ligands, namely 1,3-dimesitylimidazol-2-ylidene and N,N-dimethylbenzylamine. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography are employed to confirm its structure and purity. The purity of the synthesized compound is reported to be greater than 98% through argentometric titration methods .
DNA Binding Studies
Research has shown that palladium(II) complexes can interact with DNA, influencing their biological activity. For instance, studies utilizing electronic absorption spectroscopy and fluorescence spectroscopy have demonstrated that Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)] binds to calf thymus DNA (CT-DNA) primarily via groove binding mechanisms. This interaction is crucial as it may lead to the modulation of gene expression and induction of apoptosis in cancer cells .
Interaction with Proteins
The binding affinity of the palladium complex to serum albumin (BSA) has also been investigated. Fluorescence spectroscopic studies indicate a strong interaction between the complex and BSA, which could influence drug delivery and bioavailability in therapeutic applications .
Cytotoxic Activity
The cytotoxic effects of Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)] have been evaluated against various tumor cell lines. Notably:
- Cell Lines Tested : The compound was tested against several cancer cell lines including 4T1 (mouse mammary), CT26 (mouse colon), MDA-MB-468 (human breast), and HCT116 (human colon).
- Cytotoxic Mechanism : Flow cytometry analysis revealed that the complex induces apoptosis by downregulating anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic markers like P21. This suggests a mechanism involving cell cycle arrest and programmed cell death .
Comparative Cytotoxicity
The following table summarizes the cytotoxic activity of Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)] compared to other known agents:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)] | CT26 | TBD | Apoptosis via Bcl-2 inhibition |
| Cisplatin | HL-60 | 11.3 | DNA crosslinking |
| PdPyTT | HL-60 | 20.7 | ROS-mediated mitochondrial dysfunction |
Case Studies
In a recent study focusing on the biological activity of palladium complexes, it was found that the compound exhibited significant cytotoxic effects comparable to traditional chemotherapeutic agents like cisplatin but with a different mechanism of action. The study highlighted that while cisplatin operates through DNA crosslinking, Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)] induced apoptosis independent of p53 activation, suggesting a unique pathway for therapeutic intervention .
Q & A
Q. What synthetic routes are commonly employed to prepare Chloro[(1,3-dimesitylimidazol-2-ylidene)(N,N-dimethylbenzylamine)palladium(II)]?
The synthesis typically involves reacting a palladium precursor (e.g., PdCl₂) with a carbene ligand (1,3-dimesitylimidazol-2-ylidene) and a coordinating amine (N,N-dimethylbenzylamine) under inert conditions. A critical step is ligand exchange to stabilize the palladium center. For example, analogous Pd-NHC (N-heterocyclic carbene) complexes are synthesized via transmetallation from silver carbene precursors or direct coordination under reflux in dichloromethane . Optimization of reaction time and temperature is essential to avoid ligand decomposition.
Q. How is the structural integrity of this complex validated experimentally?
X-ray crystallography is the gold standard for confirming the geometry and ligand coordination. For instance, analogous Pd-NHC complexes exhibit square-planar geometry with bond lengths between Pd–C(carbene) ranging from 1.95–2.05 Å and Pd–N(amine) bonds at ~2.15 Å . NMR spectroscopy (¹H, ¹³C) is used to verify ligand coordination shifts, such as downfield resonance for carbene-bound protons (~δ 7.5–8.5 ppm) and amine methyl groups (~δ 2.3 ppm) .
Q. What catalytic reactions are most compatible with this palladium complex?
The complex is primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to its stability and electron-rich carbene ligand. For example, Pd-NHC catalysts with bulky ligands (e.g., dimesityl groups) enhance steric protection, reducing palladium black formation and improving turnover numbers (TONs) in aryl amination reactions .
Advanced Research Questions
Q. How does ligand electronic tuning influence catalytic activity in C–N coupling reactions?
The electron-donating nature of the dimesityl carbene ligand increases electron density at the Pd center, accelerating oxidative addition of aryl halides. Comparative studies show that bulkier ligands (e.g., 2,6-diisopropylphenyl) improve selectivity for mono-amination products by sterically hindering secondary coupling pathways. For example, replacing dimethylbenzylamine with a stronger σ-donor (e.g., t-butylamine) can increase reaction rates but may compromise solubility .
Q. What experimental strategies resolve contradictions in solvent-dependent catalytic performance?
Conflicting reports on solvent effects (e.g., toluene vs. THF) often arise from solvent-ligand interactions. Polar aprotic solvents like DMF stabilize cationic palladium intermediates, favoring transmetallation steps, while non-polar solvents enhance substrate binding. A systematic approach involves:
Q. How do temperature and ligand ratios affect catalyst decomposition pathways?
Elevated temperatures (>100°C) accelerate ligand dissociation, leading to Pd nanoparticle formation. Thermogravimetric analysis (TGA) of analogous complexes shows decomposition onset at ~180°C, with mass loss corresponding to ligand evaporation . Maintaining a 1:1.2 Pd:ligand ratio minimizes off-cycle intermediates, as excess ligand suppresses agglomeration.
Methodological Recommendations
- Controlled atmosphere techniques : Use Schlenk lines or gloveboxes to prevent oxidation during synthesis .
- In situ monitoring : Employ UV-vis spectroscopy to track palladium speciation during catalysis .
- Computational validation : Density functional theory (DFT) can predict ligand effects on transition-state energetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
